molecular formula C16H11NO3 B8746245 3-(Hydroxymethylidene)-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 65740-53-6

3-(Hydroxymethylidene)-1-phenylquinoline-2,4(1H,3H)-dione

Cat. No. B8746245
Key on ui cas rn: 65740-53-6
M. Wt: 265.26 g/mol
InChI Key: OAQKDDWJZDKCER-UHFFFAOYSA-N
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Patent
US05378694

Procedure details

Following the procedure set forth in Preparation B, 1- phenyl-4-hydroxy-2(1H)-quinolinone was converted to 1 -phenyl-3-formyl-4-hydroxy-(2(1H)-quinolinone. That the expected product was obtained was confirmed by the spectral data: MS: m/e 265 (M·+); NMR (DMSO): δ10.08 (s, 1H, CHO) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([OH:17])=[CH:9][C:8]2=[O:18])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C2C(=CC=CC=2)C=C[C:20]1=[O:29]>>[C:1]1([N:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([OH:17])=[C:9]([CH:20]=[O:29])[C:8]2=[O:18])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(C=C(C2=CC=CC=C12)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=CC2=CC=CC=C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(C(=C(C2=CC=CC=C12)O)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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